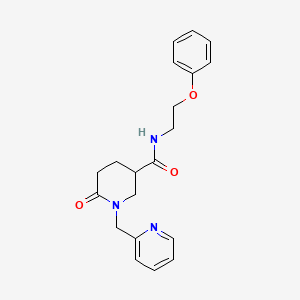
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as Oxytocin receptor antagonist, is a chemical compound that is used in scientific research applications. It is a selective antagonist of the oxytocin receptor and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is through its selective antagonism of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including social behavior, stress response, and reproductive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide are diverse and have been studied extensively. It has been shown to affect social behavior, stress response, and reproductive function. It has also been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism.
実験室実験の利点と制限
The advantages of using 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments include its selectivity for the oxytocin receptor, its ability to modulate social behavior, and its potential therapeutic applications. The limitations include the complexity of its synthesis, its cost, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. These include further studies on its mechanism of action, its potential therapeutic applications, and its effects on different physiological processes. Additionally, research on its pharmacokinetics and pharmacodynamics is needed to fully understand its potential as a therapeutic agent.
Conclusion
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism. Its selective antagonism of the oxytocin receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a complex process that involves multiple steps. The first step is the synthesis of the pyridine derivative, which is then reacted with piperidine to form the desired compound. The final step involves the addition of phenoxyethyl to the compound to produce the final product.
科学的研究の応用
The primary application of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is in scientific research. It is used as a tool to study the oxytocin receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism.
特性
IUPAC Name |
6-oxo-N-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19-10-9-16(14-23(19)15-17-6-4-5-11-21-17)20(25)22-12-13-26-18-7-2-1-3-8-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPEASQACSAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCOC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)

![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)
![N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6034082.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6034085.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzaldehyde](/img/structure/B6034093.png)
![(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6034099.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034106.png)
![N-(2,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6034112.png)
![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B6034161.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)